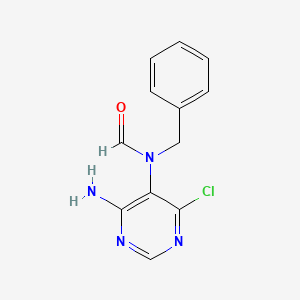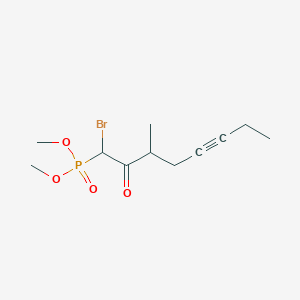
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phosphonate group, a bromine atom, and an alkyne moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a brominated alkyne. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The alkyne moiety can be oxidized to form diketones or reduced to alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield phosphonate esters with amine functionalities, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the alkyne moiety are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The phosphonate group can also interact with metal catalysts, facilitating coupling reactions and other processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, particularly in the formation of nitrogen heterocycles.
Uniqueness
Dimethyl (1-bromo-3-methyl-2-oxooct-5-yn-1-yl)phosphonate is unique due to its combination of a bromine atom, an alkyne moiety, and a phosphonate group. This combination provides a high degree of reactivity and versatility, making it valuable in various synthetic applications .
Propiedades
Número CAS |
90016-41-4 |
|---|---|
Fórmula molecular |
C11H18BrO4P |
Peso molecular |
325.14 g/mol |
Nombre IUPAC |
1-bromo-1-dimethoxyphosphoryl-3-methyloct-5-yn-2-one |
InChI |
InChI=1S/C11H18BrO4P/c1-5-6-7-8-9(2)10(13)11(12)17(14,15-3)16-4/h9,11H,5,8H2,1-4H3 |
Clave InChI |
NPMRVGVMDPGDRF-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
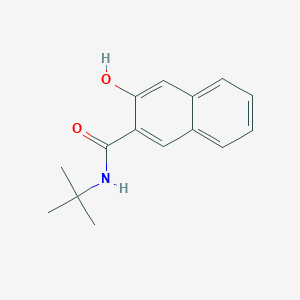
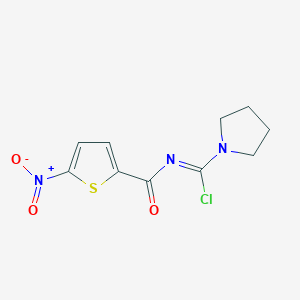
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
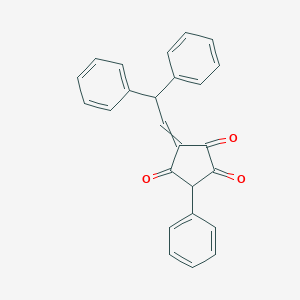
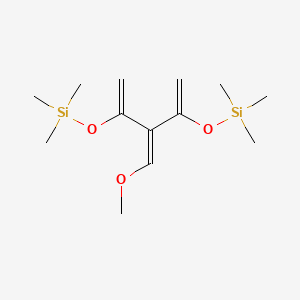
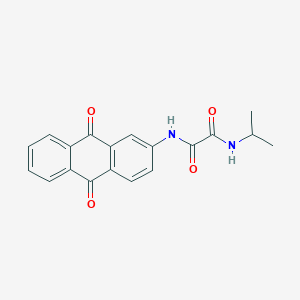

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)

